A Technical Guide to the Chemical Synthesis of SSEA-4 Hexaose Analogue Type 1
A Technical Guide to the Chemical Synthesis of SSEA-4 Hexaose Analogue Type 1
This guide provides an in-depth exploration of the chemical synthesis pathway for the Stage-Specific Embryonic Antigen-4 (SSEA-4) hexaose analogue type 1. This complex glycosphingolipid, with the structure Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc, is a crucial biomarker for pluripotent stem cells and is implicated in various cancers.[1][2] The synthesis of such a molecule is a significant challenge in carbohydrate chemistry, demanding precise control over stereochemistry and regioselectivity. This document will detail a convergent synthetic strategy, breaking down the complex hexaose into manageable building blocks, and elucidate the rationale behind the chosen methodologies.
Retrosynthetic Analysis: A Convergent Approach
A convergent strategy is employed to maximize efficiency and yield in the synthesis of the SSEA-4 hexaose analogue. The target molecule is disconnected into three key building blocks: a sialic acid donor, a lacto-N-triose donor, and a lactose-derived acceptor. This approach allows for the parallel synthesis of these fragments, which are then coupled in a stepwise manner.
Caption: Retrosynthetic analysis of the SSEA-4 hexaose analogue.
Synthesis of the Lacto-N-tetraose Core
The synthesis of the lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) core represents a significant portion of the overall pathway. Both linear and convergent strategies have been successfully employed for its synthesis.[3][4] A linear approach involves the sequential addition of monosaccharide units, while a convergent approach couples disaccharide building blocks. The choice of protecting groups is critical to ensure regioselective glycosylation at each step.
Key Protecting Group Strategies
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex oligosaccharides.[1][5] These groups mask the numerous hydroxyl functionalities, allowing for their selective deprotection and subsequent glycosylation at specific positions.
| Protecting Group | Abbreviation | Typical Use | Removal Conditions |
| Benzyl | Bn | Semi-permanent protection of hydroxyl groups | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetyl | Ac | Temporary protection, participating group for β-glycosylation | Mild basic conditions (e.g., NaOMe/MeOH) |
| Phthalimido | Phth | Protection of amino group in GlcNAc, participating group for β-glycosylation | Hydrazinolysis (e.g., N₂H₄·H₂O) |
| Trichloroethoxycarbonyl | Troc | Protection of amino group in GlcNAc | Zinc dust in acetic acid |
| Benzylidene acetal | Diol protection (e.g., 4,6-hydroxyls) | Mild acidic hydrolysis |
Rationale for Protecting Group Selection:
-
Benzyl ethers are chosen for their stability under a wide range of reaction conditions, making them ideal for protecting hydroxyl groups that are not involved in glycosylation until the final deprotection steps.
-
Acyl groups (e.g., acetyl, benzoyl) at the C-2 position of a glycosyl donor act as "participating" groups, promoting the formation of 1,2-trans-glycosidic linkages (β-linkages in the case of glucose and galactose derivatives) through the formation of a cyclic acyl-oxonium intermediate.
-
The phthalimido group on the C-2 amine of glucosamine also acts as a participating group, ensuring the formation of the desired β-glycosidic bond.
-
Troc offers an alternative to the phthalimido group for protecting the amine of glucosamine and can be removed under milder conditions.[4]
-
Benzylidene acetals are useful for simultaneously protecting the 4- and 6-hydroxyl groups of hexopyranosides, which can be selectively opened to reveal the 6-hydroxyl for further glycosylation.
Synthesis of the Lacto-N-biose Donor
The synthesis of the lacto-N-biose (Galβ1-3GlcNAc) donor is a key step in the convergent synthesis of lacto-N-tetraose.
Caption: Synthesis of the Lacto-N-biose donor.
Experimental Protocol: Synthesis of a Protected Lacto-N-biose Donor
-
Glycosylation: A suitably protected galactose donor (e.g., a trichloroacetimidate) is coupled with a protected N-acetylglucosamine acceptor possessing a free 3-hydroxyl group. The reaction is typically promoted by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The use of a participating group at the C-2 position of the galactose donor ensures the formation of the β-(1→3) linkage.[4]
-
Purification: The resulting disaccharide is purified by column chromatography.
-
Anomeric Activation: The anomeric position of the protected lacto-N-biose is then converted into a suitable leaving group (e.g., a trichloroacetimidate or a thioglycoside) to generate the lacto-N-biose donor for the subsequent glycosylation step.[4][6]
Coupling with a Lactose Acceptor and Deprotection
The lacto-N-biose donor is then coupled with a lactose acceptor that has a free 3'-hydroxyl group.
Experimental Protocol: Synthesis of Lacto-N-tetraose
-
Glycosylation: The protected lacto-N-biose donor is reacted with the lactose acceptor in the presence of a promoter (e.g., TMSOTf for a trichloroacetimidate donor). This forms the protected tetrasaccharide.[3]
-
Deprotection: A global deprotection sequence is then carried out to remove all protecting groups. This typically involves:
-
Purification: The final lacto-N-tetraose is purified by size-exclusion chromatography or other suitable methods.
Assembly of the Hexasaccharide and Final Sialylation
The final stages of the synthesis involve the coupling of the lacto-N-tetraose derivative with a suitable acceptor, followed by the challenging α-sialylation.
Synthesis of the Trisaccharide Acceptor
A key intermediate is the Galα1-4Galβ1-4Glc trisaccharide acceptor. Its synthesis requires careful control of stereochemistry to achieve the α-linkage. Non-participating protecting groups on the galactose donor are typically used to favor the formation of the α-glycosidic bond.
Coupling and Sialylation
The lacto-N-tetraose donor is then glycosylated with the trisaccharide acceptor to form the hexasaccharide backbone. The final and most challenging step is the stereoselective introduction of the sialic acid residue.
The Challenge of α-Sialylation:
The formation of the α-glycosidic linkage of sialic acid is notoriously difficult due to several factors:
-
The lack of a participating group at the C-3 position.
-
The steric hindrance around the anomeric center.
-
The electron-withdrawing nature of the carboxyl group at C-1, which destabilizes the oxocarbenium ion intermediate.[7]
Strategies for Stereoselective α-Sialylation:
Several strategies have been developed to overcome these challenges:
-
Nitrile Solvents: The use of nitrile solvents (e.g., acetonitrile) can promote the formation of an intermediate β-nitrilium ion, which then undergoes an SN2-like displacement by the acceptor to yield the α-sialoside.[7]
-
Modified Sialyl Donors: The development of sialyl donors with modified protecting groups, such as a 4-O,5-N-oxazolidinone, can help to control the stereochemical outcome.[8]
-
Novel Leaving Groups: The use of highly reactive leaving groups, such as ortho-(1-phenylvinyl)benzoates (PVB), can facilitate the glycosylation at low temperatures, which favors the formation of the α-anomer.[9]
Experimental Protocol: Final Assembly and Deprotection
-
Hexasaccharide Assembly: The protected lacto-N-tetraose donor is coupled with the trisaccharide acceptor under optimized glycosylation conditions.
-
Selective Deprotection: A hydroxyl group on the terminal galactose of the hexasaccharide is selectively deprotected to serve as the acceptor for the sialylation reaction.
-
α-Sialylation: A protected sialic acid donor is reacted with the hexasaccharide acceptor under carefully controlled conditions (e.g., low temperature, nitrile solvent) to introduce the α-sialyl linkage.[7][9]
-
Final Deprotection: A final global deprotection is performed to remove all remaining protecting groups, yielding the target SSEA-4 hexaose analogue.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) or other high-resolution techniques.
Conclusion
The chemical synthesis of the SSEA-4 hexaose analogue type 1 is a complex undertaking that showcases the power of modern carbohydrate chemistry. A convergent strategy, coupled with the judicious choice of protecting groups and glycosylation methods, is essential for success. The stereoselective formation of the glycosidic linkages, particularly the α-sialylation, remains a key challenge that requires careful optimization of reaction conditions. The availability of synthetic SSEA-4 analogues is crucial for advancing our understanding of its biological roles and for the development of new diagnostic and therapeutic tools.
References
-
Demchenko, A. V., et al. (2020). The chemical synthesis of human milk oligosaccharides: lacto-N-tetraose (Galβ1→3GlcNAcβ1→3Galβ1→4Glc). Carbohydrate Research, 498, 108178. [Link]
-
Townsend, S. D., et al. (2017). Synthesis of Lacto-N-Tetraose. Carbohydrate Research, 442, 35-40. [Link]
-
Vaughan, M. D., et al. (2006). Lacto-N-tetraose synthesis by wild-type and glycosynthase variants of the β-N-hexosaminidase from Bifidobacterium bifidum. Organic & Biomolecular Chemistry, 4(13), 2539-2545. [Link]
-
Craft, J. W., & Townsend, S. D. (2017). Synthesis of lacto-N-tetraose. Carbohydrate research, 442, 35–40. [Link]
-
Tanaka, H. (2021). Fully stereoselective α-sialylation. Glycoforum. [Link]
-
Hedbys, L., et al. (1989). Synthesis of Galβ1-3GlcNAc and Galβ1-3GlcNAcβ-SEt by an enzymatic method comprising the sequential use of β-galactosidases from bovine testes and>Escherichia coli>. Glycoconjugate journal, 6(2), 161-168. [Link]
-
Townsend, S. D., et al. (2017). Synthesis of lacto-N-tetraose. Carbohydrate research, 442, 35-40. [Link]
-
Thiem, J., et al. (2010). Chemical synthesis using enzymatically generated building units for construction of the human milk pentasaccharides sialyllacto-N-tetraose and sialyllacto-N-neotetraose epimer. Beilstein journal of organic chemistry, 6, 17. [Link]
-
Elicityl. Sialylated Stage-Specific Embryonic Antigen-4 (SSEA-4) hexaose analogue type 1 with free terminal amine (Linker-NH2 D). [Link]
-
Ye, X. S., & Wong, C. H. (2020). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 25(23), 5737. [Link]
-
Yu, B., et al. (2023). Highly efficient α-sialylation with ortho-(1-phenylvinyl)benzoates as leaving groups: One-pot assembly of α-sialoglycans. Proceedings of the National Academy of Sciences, 120(3), e2216263120. [Link]
-
Kulkarni, S. S. (2019). Protecting Groups of Oligosaccharides. News-Medical.net. [Link]
-
Angulo, J., et al. (2021). Stereoselective Synthesis of the Gal-α-(1→3)-Gal-β-(1→3)-GlcNAc Trisaccharide: a new Ligand for DCAR and Mincle C-Type Lectin Receptors. Chemistry–A European Journal, 27(42), 10864-10870. [Link]
-
Bovin, N. V., et al. (2000). Synthesis of complex α2-3 sialooligosaccharides, including sulfated and fucosylated ones, using Neu5Acα2-3Gal as a building block. Mendeleev Communications, 10(6), 231-233. [Link]
-
Elicityl. Stage-Specific Embryonic Antigen-4 (SSEA-4) hexaose analogue type 1 with free terminal amine (Linker-NH2 C). [Link]
-
Vrevsky, V. G., et al. (2016). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. Glycobiology, 26(1), 93-103. [Link]
-
Lederkremer, R. M., & Marino, C. (2015). trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides. Organic & biomolecular chemistry, 13(29), 7945-7957. [Link]
-
Galili, U. (2021). Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies. Frontiers in Immunology, 12, 760003. [Link]
-
Lederkremer, R. M., & Marino, C. (2015). trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides. Organic & Biomolecular Chemistry, 13(29), 7945-7957. [Link]
-
Codee, J. D., & Seeberger, P. H. (2019). Enabling Technologies in Carbohydrate Chemistry: Automated Glycan Assembly, Flow Chemistry and Data Science. Chemistry–A European Journal, 25(1), 71-80. [Link]
-
van Kasteren, S. I. (2014). Chemical Glycobiology of Sialic Acid Derivatives for Glycocalyx Engineering. Radboud Repository. [Link]
-
Bandara, A. B., & Demchenko, A. V. (2019). The chemical synthesis of human milk oligosaccharides: Lacto-N-tetraose (Galβ1→ 3GlcNAcβ1→ 3Galβ1→ 4Glc). Carbohydrate research, 486, 107824. [Link]
-
van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
-
Sethi, M. K., et al. (2019). Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS). bioRxiv. [Link]
-
Barchi, J. J. (2012). Structure of Stage Specific Embryonic Antigen 4 (SSEA4). SSEA-4, one of the most commonly used hESC surface pluripotency markers, is a globoseries glycolipid that is characteristically downregulated upon hESC differentiation. ResearchGate. [Link]
-
Kiso, M., et al. (2021). Development of Fluorescently Labeled SSEA-3, SSEA-4, and Globo-H Glycosphingolipids for Elucidating Molecular Interactions in the Cell Membrane. Molecules, 26(11), 3291. [Link]
-
Demchenko, A. V., et al. (2019). Chemical Synthesis of Human Milk Oligosaccharides: Lacto-N-hexaose Galβ1→3GlcNAcβ1→3 [Galβ1→4GlcNAcβ1→6] Galβ1→4Glc. The Journal of Organic Chemistry. [Link]
-
Kiso, M., & Hasegawa, A. (1993). Synthesis of a Sialic Acid Dimer Derivative, 2'α- O -Benzyl Neu5Ac-α-(2→5)Neu5Gc. Carbohydrate research, 244(1), 143-149. [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. The chemical synthesis of human milk oligosaccharides: lacto-N-tetraose (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis of lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoword | Glycoforum [glycoforum.gr.jp]
- 8. mdpi.com [mdpi.com]
- 9. Highly efficient α-sialylation with ortho-(1-phenylvinyl)benzoates as leaving groups: One-pot assembly of α-sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
